molecular formula C18H10F5N5OS B11236564 2,3,4,5,6-pentafluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

2,3,4,5,6-pentafluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11236564
M. Wt: 439.4 g/mol
InChI Key: USGUFMQWFGMVSP-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that features a pentafluorobenzene ring and a triazolothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the pentafluorobenzene derivative, followed by the introduction of the triazolothiadiazole moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pentafluorobenzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzamide: Similar in structure but lacks the triazolothiadiazole moiety.

    2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of the amide linkage.

    2,3,4,5,6-Pentafluoroaniline: Features an amino group instead of the benzamide structure.

Uniqueness

The uniqueness of 2,3,4,5,6-pentafluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide lies in its combination of the pentafluorobenzene ring and the triazolothiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H10F5N5OS

Molecular Weight

439.4 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C18H10F5N5OS/c1-7-25-26-18-28(7)27-17(30-18)9-4-2-8(3-5-9)6-24-16(29)10-11(19)13(21)15(23)14(22)12(10)20/h2-5H,6H2,1H3,(H,24,29)

InChI Key

USGUFMQWFGMVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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